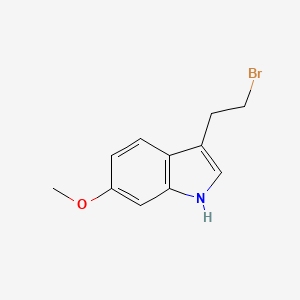

3-(2-bromoethyl)-6-methoxy-1H-indole

Übersicht

Beschreibung

3-(2-Bromoethyl)-6-methoxy-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The presence of a bromoethyl group at the 3-position and a methoxy group at the 6-position of the indole ring makes this compound unique and potentially useful in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoethyl)-6-methoxy-1H-indole typically involves the bromination of 6-methoxyindole followed by the introduction of the bromoethyl group. One common method is to start with 6-methoxyindole, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 3-bromo-6-methoxyindole is then reacted with ethylene bromide in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromoethyl side chain undergoes nucleophilic displacement with sulfur-, oxygen-, and nitrogen-based nucleophiles:

-

Key Insight : The reaction with thiophenols (e.g., 4-methylthiophenol) proceeds via a halophilic attack mechanism, with selectivity influenced by the base (Cs₂CO₃ > K₂CO₃) .

Cross-Coupling Reactions

The bromoethyl group participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

-

Outcome : Substitution with aryl boronic acids yields 3-(2-arylethyl)-6-methoxyindoles (e.g., 3-(2-phenylethyl)-6-methoxyindole) in >85% yield .

Sonogashira Coupling

-

Outcome : Reaction with phenylacetylene forms 3-(2-alkynylethyl)-6-methoxyindole derivatives in 86–95% yield, contingent on N-protection (e.g., N-Ts enhances stability) .

Biological Activity

3-(2-Bromoethyl)-6-methoxy-1H-indole (BEI-9) exhibits potent anticancer properties:

-

Mechanism : Inhibits NF-κB activation at IC₅₀ = 5 µM in HCT116 colon cancer cells .

-

Phenotypic Effects :

Stability and By-Product Analysis

-

Detosylation : Reactions under acidic or thermal conditions (e.g., >100°C) remove the Boc or Ts groups, regenerating the NH-indole core .

-

Reductive By-Products : Competing reduction of the C-Br bond occurs with strong nucleophiles (e.g., thiophenols), yielding 3-ethyl-6-methoxyindole as a minor product .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

3-(2-bromoethyl)-6-methoxy-1H-indole serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various coupling reactions, including:

- Electrophilic Substitution Reactions : The indole ring can undergo electrophilic substitution at the C-3 position due to the activating effect of the methoxy group.

- Nucleophilic Substitution Reactions : The bromoethyl group can be replaced by nucleophiles, facilitating further functionalization of the compound.

Table 1: Comparison of Synthetic Routes for Indole Derivatives

| Synthetic Method | Key Features | Yield |

|---|---|---|

| Modified Bischler Method | Utilizes halogenated ketones | Moderate to high |

| Suzuki-Miyaura Coupling | Involves palladium catalysts | High |

| Sonogashira Coupling | Effective for bis-indole synthesis | Moderate to high |

Pharmacological Applications

Research indicates that this compound exhibits potential pharmacological activities. Its structural similarity to known biologically active compounds suggests various therapeutic applications:

- Antimicrobial Activity : Studies have shown that indole derivatives can enhance the efficacy of antibiotics against resistant strains of bacteria by inhibiting bacterial enzymes like cystathionine γ-synthase (bCSE) .

- Cholinesterase Inhibition : Compounds derived from this indole have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neuropharmacology .

Table 2: Biological Activities of Indole Derivatives

| Compound Name | Activity Type | Target |

|---|---|---|

| NL1 | Antimicrobial | bCSE |

| NL2 | Cholinesterase Inhibitor | AChE/BuChE |

Mechanistic Studies

The unique structure of this compound makes it an excellent candidate for mechanistic studies in organic chemistry. Its ability to undergo various reactions allows researchers to explore reaction mechanisms involving indoles and halogenated compounds.

Case Studies

Several case studies illustrate the applications of this compound in research:

- Study on Antimicrobial Potency : Research demonstrated that derivatives of this compound could significantly increase the sensitivity of bacteria like Staphylococcus aureus to conventional antibiotics by inhibiting key metabolic pathways .

- Cholinesterase Inhibition Study : A recent study evaluated novel compounds based on this indole for their ability to inhibit cholinesterases, which are vital in neurotransmission processes. The findings indicated promising inhibitory activities, suggesting potential use in treating neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 3-(2-bromoethyl)-6-methoxy-1H-indole is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromoethyl group can act as an alkylating agent, potentially modifying nucleophilic sites on proteins and DNA. The methoxy group may influence the compound’s binding affinity and specificity for certain biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2-Bromoethyl)-1H-indole: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

6-Methoxy-1H-indole: Lacks the bromoethyl group, which may limit its use in certain chemical reactions.

3-(2-Chloroethyl)-6-methoxy-1H-indole: Similar structure but with a chloroethyl group instead of a bromoethyl group, which may result in different reactivity and biological properties.

Uniqueness

The presence of both the bromoethyl and methoxy groups in 3-(2-bromoethyl)-6-methoxy-1H-indole makes it a versatile compound with unique chemical and biological properties. The bromoethyl group allows for various substitution reactions, while the methoxy group can influence the compound’s overall reactivity and binding affinity.

Biologische Aktivität

3-(2-Bromoethyl)-6-methoxy-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves:

- Bromination of 6-methoxyindole : This is achieved using N-bromosuccinimide (NBS) in dichloromethane.

- Formation of the bromoethyl group : The resulting 3-bromo-6-methoxyindole is reacted with ethylene bromide in the presence of a base like potassium carbonate.

This synthetic route allows for the efficient production of the compound, which can be further modified to explore various biological activities.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity. In studies assessing its effectiveness against various bacterial strains, it exhibited:

- Minimum Inhibitory Concentration (MIC) values as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .

- Significant activity against other Gram-positive bacteria while being less effective against Gram-negative strains like Escherichia coli.

Anticancer Activity

Research has indicated that this compound possesses anticancer properties:

- It has shown antiproliferative effects on various cancer cell lines, including A549 lung cancer cells, with significant inhibition of cell growth observed in certain derivatives .

- The mechanism appears to involve the compound acting as an alkylating agent, modifying nucleophilic sites on DNA and proteins, which may lead to apoptosis in rapidly dividing cells.

The biological activity of this compound is believed to stem from its ability to:

- Interact with molecular targets : The bromoethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, disrupting normal cellular functions.

- Influence signaling pathways : The methoxy group may enhance binding affinity to specific targets, potentially modulating various biochemical pathways involved in cell proliferation and survival.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-(2-Bromoethyl)-1H-indole | Lacks methoxy group | Reduced reactivity and biological activity |

| 6-Methoxy-1H-indole | Lacks bromoethyl group | Limited use in substitution reactions |

| 3-(2-Chloroethyl)-6-methoxy-1H-indole | Chlorine instead of bromine | Different reactivity profile and biological properties |

The presence of both the bromoethyl and methoxy groups in this compound enhances its versatility as a chemical entity with unique biological properties.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Study : A study found that derivatives of this compound exhibited potent antibacterial activity against MRSA, making it a candidate for further development as an antimicrobial agent .

- Cytotoxicity Assessment : Research indicated that certain derivatives displayed significant cytotoxicity against cancer cell lines, suggesting potential for development into anticancer therapeutics .

Eigenschaften

IUPAC Name |

3-(2-bromoethyl)-6-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9/h2-3,6-7,13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBFFCZCJJWVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471419 | |

| Record name | 3-(2-bromoethyl)-6-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68104-24-5 | |

| Record name | 3-(2-bromoethyl)-6-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.